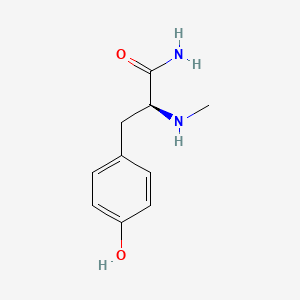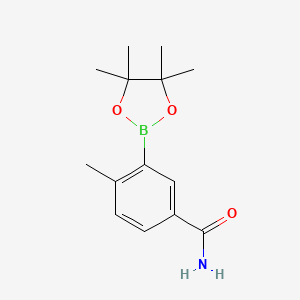
2-Methyloxane-3-carboxylic acid
Descripción general
Descripción
2-Methyloxane-3-carboxylic acid, also known as 2-methyltetrahydro-2H-pyran-3-carboxylic acid, is a carboxylic acid derivative with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Mecanismo De Acción
Target of Action
Carboxylic acids, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
This can influence the pH of the local environment and can affect the function of biological targets such as enzymes and receptors .
Biochemical Pathways
They are involved in energy production through the citric acid cycle, where they undergo oxidation and reduction reactions .
Pharmacokinetics
They can be metabolized in the liver and excreted in the urine .
Result of Action
Carboxylic acids can influence cellular processes by altering the ph of the local environment, affecting enzyme activity, and interacting with various cellular targets .
Action Environment
The action, efficacy, and stability of 2-Methyloxane-3-carboxylic acid can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For instance, the acidity of carboxylic acids can be influenced by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
2-Methyloxane-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of 2-oxocarboxylic acids, which includes pyruvate, 2-oxobutanoate, oxaloacetate, and 2-oxoglutarate . These interactions are essential for the biosynthesis of amino acids and other metabolic processes. The compound’s role in these reactions highlights its importance in maintaining cellular function and metabolic balance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the tricarboxylic acid cycle, which is crucial for energy production in cells . Additionally, its interactions with enzymes and proteins can lead to changes in gene expression, further influencing cellular activities and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular processes. The compound’s ability to interact with enzymes and proteins at the molecular level underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability at different temperatures and conditions can affect its efficacy and impact on cells . Long-term studies in vitro and in vivo have provided insights into its potential therapeutic applications and environmental impacts.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of 2-oxocarboxylic acids . It interacts with enzymes and cofactors that are crucial for these pathways, affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The study of its transport mechanisms is crucial for understanding its bioavailability and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications direct the compound to these compartments, influencing its interactions with other biomolecules. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyloxane-3-carboxylic acid can be synthesized through various methods, including:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes to form carboxylic acids.
Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to produce carboxylic acids.
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can undergo hydrolysis to form carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide to form carboxylic acids.
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes and the use of Grignard reagents. These methods are optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl group in the carboxylic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: More complex carboxylic acids.
Reduction: Alcohols.
Substitution: Acid chlorides.
Aplicaciones Científicas De Investigación
2-Methyloxane-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparación Con Compuestos Similares
2-Methyloxane-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methyloxolane: A bio-based solvent used for green extraction of natural products.
2-Methyltetrahydrofuran: Another solvent with similar properties and applications.
Propiedades
IUPAC Name |
2-methyloxane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLJYPBOFYNZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538294-78-8 | |
| Record name | 2-methyloxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)









